molecular formula C17H15NO2 B2741260 5-Methyl-1-phenethylindoline-2,3-dione CAS No. 842957-55-5

5-Methyl-1-phenethylindoline-2,3-dione

Cat. No.: B2741260
CAS No.: 842957-55-5
M. Wt: 265.312
InChI Key: DFCOEHUHKWTAEX-UHFFFAOYSA-N
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Description

5-Methyl-1-phenethylindoline-2,3-dione is a synthetic small molecule based on the privileged isatin (indole-2,3-dione) scaffold. This scaffold is extensively utilized in medicinal chemistry and drug discovery due to its wide range of associated biological activities . The structure of this compound features a phenethyl group at the N-1 position and a methyl substituent at the C-5 position of the oxindole ring, modifications known to influence both the molecule's physicochemical properties and its interaction with biological targets. Research Applications and Value This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its core isatin structure is a recognized foundation for developing novel therapeutic agents . Researchers value this specific derivative for structure-activity relationship (SAR) studies, particularly in the exploration of new enzyme inhibitors and bioactive molecules. The phenethyl moiety is a substitution of interest for modulating the compound's lipophilicity and biomolecular interactions . Potential Mechanisms and Biological Significance While the specific biological profile of this compound is yet to be fully characterized, analogous isatin derivatives have demonstrated significant activity by targeting key enzymes. Related compounds have been investigated as potent inhibitors of enzymes like α-glucosidase and α-amylase, which are important targets in managing type 2 diabetes . Other isatin-based molecules have shown promising broad-spectrum antiviral activity against viruses such as influenza (H1N1) and herpes simplex virus 1 (HSV-1) . The biological potential of such compounds is highly dependent on the nature and position of substituents on the isatin core, making this methyl- and phenethyl-substituted analogue a valuable candidate for further pharmacological investigation . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-1-(2-phenylethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCOEHUHKWTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Framework of 5 Methyl 1 Phenethylindoline 2,3 Dione

Systematic Naming Conventions

The name 5-Methyl-1-phenethylindoline-2,3-dione is derived from systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature. The parent structure is identified as "indoline-2,3-dione." This name designates a bicyclic molecule composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, which features two ketone groups at positions 2 and 3.

The numbering of the indoline (B122111) ring system begins at the nitrogen atom as position 1 and proceeds around the rings. Substituents are named and numbered accordingly:

A methyl group (-CH₃) is located at position 5 of the benzene ring portion of the scaffold.

A phenethyl group (-CH₂CH₂C₆H₅) is attached to the nitrogen atom at position 1.

Combining these components results in the systematic name This compound . An alternative and common name for the core indoline-2,3-dione structure is "isatin." acs.orgresearchgate.net Therefore, the compound can also be referred to as 5-Methyl-1-phenethylisatin .

ComponentDescriptionPosition
Indoline-2,3-dione The core bicyclic heteroaromatic ring system. Also known as Isatin (B1672199).Parent Structure
5-Methyl A methyl group substituent.Position 5
1-Phenethyl A phenethyl group attached to the nitrogen atom.Position 1

Core Indoline-2,3-dione Ring System

The foundational structure of this compound is the indoline-2,3-dione ring system, a significant heterocyclic scaffold in medicinal chemistry. researchgate.netnih.gov This bicyclic system consists of a benzene ring fused to a pyrrolidine-2,3-dione ring. The core structure is planar, a feature conferred by the aromatic six-membered ring and the sp² hybridization of the atoms in the five-membered ring. acs.orgrsc.org

The five-membered ring contains an amide functional group (at position 2) and a ketone group (at position 3). The nitrogen atom at position 1 is part of the amide, and its lone pair of electrons can be delocalized into the adjacent carbonyl group, giving the N-C(O) bond a partial double bond character. This resonance contributes to the planarity and rigidity of the ring system. The presence of two adjacent carbonyl groups makes the C2-C3 bond susceptible to cleavage and the carbonyl carbons electrophilic, which is a key aspect of the reactivity of isatin and its derivatives. rsc.org

Structural Elucidation of N-Phenethyl and 5-Methyl Substituents

The identity and position of the substituents on the indoline-2,3-dione core are determined using modern spectroscopic techniques.

5-Methyl Group: The methyl group attached to the C5 position of the benzene ring would be identifiable in NMR spectroscopy.

In ¹H NMR, it would appear as a singlet in the aliphatic region (typically around δ 2.0-2.5 ppm).

In ¹³C NMR, the methyl carbon would produce a signal in the upfield region (around δ 20-25 ppm). The presence of this group also influences the splitting pattern of the aromatic protons on the benzene ring, which can be used to confirm its position.

N-Phenethyl Group: The phenethyl group at the N1 position introduces a flexible side chain with its own distinct spectral signature.

¹H NMR would show signals for the ethyl bridge and the phenyl ring. The two methylene (B1212753) groups (-CH₂CH₂-) would likely appear as two triplets, a characteristic pattern for an ethyl group, in the range of δ 3.0-4.5 ppm. The five protons of the terminal phenyl ring would appear as multiplets in the aromatic region (δ 7.0-7.5 ppm).

¹³C NMR would show signals for the two methylene carbons and the carbons of the phenyl ring.

Mass spectrometry would confirm the molecular weight of the entire compound, accounting for the addition of both the methyl and phenethyl groups to the isatin core.

Synthetic Methodologies for 5 Methyl 1 Phenethylindoline 2,3 Dione

Retrosynthetic Approaches to the Indoline-2,3-dione Nucleus

Retrosynthetic analysis of the indoline-2,3-dione core identifies substituted anilines as key precursors. The primary disconnections involve the bonds forming the five-membered heterocyclic ring, leading back to simpler, acyclic aniline (B41778) derivatives.

The formation of the indole (B1671886) ring is the cornerstone of isatin (B1672199) synthesis. Several classical name reactions provide reliable pathways.

Sandmeyer Isatin Synthesis : This is one of the oldest and most common methods. chemicalbook.comnih.gov It begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. synarchive.combiomedres.usdergipark.org.tr This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the isatin ring system. nih.govsynarchive.com

Stolle Isatin Synthesis : Considered a versatile alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for preparing N-substituted isatins. biomedres.uswikipedia.org It involves the condensation of a primary or secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. chemicalbook.comwikipedia.org This intermediate subsequently undergoes cyclization, typically promoted by a Lewis acid like aluminum chloride or boron trifluoride, to form the indoline-2,3-dione. chemicalbook.comdergipark.org.trwikipedia.org

Gassman Isatin Synthesis : This one-pot reaction involves the treatment of an aniline with tert-butyl hypochlorite (B82951) to generate an N-chloroaniline. synarchive.com Subsequent reaction with an α-alkylthioketone and a base leads to a biomedres.usdergipark.org.tr-sigmatropic rearrangement, followed by cyclization and oxidation to yield a 3-(methylthio)-2-oxindole, which can be converted to the desired isatin. hilarispublisher.comwikipedia.orgresearchgate.net

Martinet Dioxindole Synthesis : This method involves the condensation of a primary or secondary aniline with an ester of mesoxalic acid (an oxomalonate (B1226002) ester) in the absence of oxygen to produce a dioxindole derivative, which can be further processed to an isatin. hilarispublisher.comwikipedia.org

These strategies are summarized in the table below.

Table 1: Comparison of Major Indole Ring Construction Strategies

Synthetic Strategy Key Precursors Key Reagents Intermediate Ref.
Sandmeyer Aniline Chloral hydrate, Hydroxylamine, H₂SO₄ Isonitrosoacetanilide nih.govsynarchive.com
Stolle Arylamine Oxalyl chloride, Lewis Acid (e.g., AlCl₃) Chlorooxalylanilide biomedres.uswikipedia.org
Gassman Aniline t-BuOCl, α-Alkylthioketone, Base 3-Methylthio-2-oxindole hilarispublisher.comwikipedia.org

Pathways for Introducing the 2,3-Dione Functionalities

The introduction of the vicinal carbonyl groups at the C2 and C3 positions is an intrinsic part of the cyclization strategy.

In the Sandmeyer synthesis , the atoms for the dione (B5365651) functionality are derived from the chloral hydrate and hydroxylamine reagents, which form an α-oximinoacetamide side chain on the aniline nitrogen. The acid-catalyzed cyclization then constructs the C2-C3 bond and establishes the dione. nih.gov

The Stolle synthesis provides the two carbonyl carbons directly from oxalyl chloride, which acylates the aniline precursor. The subsequent Friedel-Crafts-type cyclization forms the C3-aryl bond, completing the dione structure. chemicalbook.comwikipedia.org

The Gassman process initially forms a 2-oxindole (a lactam). The C3-keto group is typically introduced in a subsequent oxidation step of the 3-methylthio-2-oxindole intermediate. hilarispublisher.comwright.edu

More recent methods can involve the direct oxidation of substituted indoles or oxindoles using various oxidizing agents to introduce the 2,3-dione functionality. wikipedia.org

Synthesis of Precursors and Intermediates

The synthesis of 5-Methyl-1-phenethylindoline-2,3-dione requires the specific precursors that introduce the 5-methyl and 1-phenethyl substituents.

The 5-methyl group on the indoline (B122111) ring originates from a 4-substituted aniline precursor.

4-Methylaniline (p-Toluidine) : This is the primary precursor for the benzene (B151609) portion of the target molecule. It is a commercially available compound, but can be synthesized by the reduction of 4-nitrotoluene. A common laboratory and industrial method for this reduction involves using iron metal in acidic solution or catalytic hydrogenation. Another method involves reacting 4-chloro-2-nitrotoluene (B43163) with a polysulfide in the presence of an ammonium (B1175870) salt. google.com

N-Phenethyl-4-methylaniline : This intermediate would be required if the Stolle synthesis is employed. It can be prepared via nucleophilic substitution by reacting 4-methylaniline with a phenethyl halide (e.g., 2-phenylethyl bromide) or by reductive amination between 4-methylaniline and phenylacetaldehyde.

The N-phenethyl group is introduced using an appropriate phenethylating agent.

2-Phenylethyl Halides : Compounds like 2-phenylethyl bromide or iodide are common alkylating agents. They can be synthesized from 2-phenylethanol (B73330) via treatment with reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid.

Phenethylamine : This can be used in reductive amination reactions. It is commercially available or can be synthesized by the reduction of phenylacetonitrile.

Key Reaction Steps and Conditions for this compound Formation

The final assembly of the target molecule can be achieved via two primary routes, each involving distinct key steps.

Route A: Synthesis of 5-Methylisatin (B515603) followed by N-alkylation

Synthesis of 5-Methylisatin : This intermediate is typically prepared from 4-methylaniline (p-toluidine) using the Sandmeyer isatin synthesis. orgsyn.orgprepchem.com The process involves reacting 4-methylaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(4-methylphenyl)-2-(hydroxyimino)acetamide. This intermediate is then cyclized with concentrated sulfuric acid upon heating to yield 5-methylisatin. orgsyn.orgprepchem.com The purified product is an orange solid. orgsyn.org

N-Phenethylation of 5-Methylisatin : The final step is the N-alkylation of 5-methylisatin. This is achieved by reacting 5-methylisatin with a phenethylating agent, such as 2-phenylethyl bromide, in the presence of a base. The base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen of the isatin, forming an anion that acts as a nucleophile to displace the halide, forming the N-C bond.

Table 2: Representative Conditions for Route A

Step Reactants Reagents/Conditions Product Ref.
1. Isatin Formation 4-Methylaniline, Chloral hydrate, Hydroxylamine HCl 1) Na₂SO₄, H₂O, heat; 2) H₂SO₄, 80°C 5-Methylisatin nih.govorgsyn.org

Route B: Synthesis of N-phenethyl-4-methylaniline followed by cyclization

Synthesis of N-phenethyl-4-methylaniline : As described in section 3.2.1, this intermediate is formed by the reaction of 4-methylaniline with a phenethyl halide.

Cyclization via Stolle Synthesis : The N-substituted aniline is then reacted with oxalyl chloride to form the N-(4-methylphenyl)-N-phenethyloxamoyl chloride intermediate. This intermediate is cyclized using a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent. The intramolecular electrophilic aromatic substitution occurs preferentially at the position para to the activating methyl group, leading to the formation of this compound. chemicalbook.comwikipedia.org

Both routes provide viable pathways to the target compound, with the choice often dictated by the specific requirements of the synthesis and the reactivity of the substituted intermediates.

N-Alkylation Strategies for Indoline-2,3-dione Derivatives

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 5-methylisatin. This reaction involves the deprotonation of the acidic N-H group of the isatin ring, followed by a nucleophilic substitution reaction with a phenethyl halide, typically phenethyl bromide. nih.gov

The general mechanism begins with the treatment of 5-methylisatin with a base to generate the corresponding isatin anion. This highly conjugated anion then acts as a nucleophile, attacking the electrophilic carbon of the phenethyl halide. nih.gov A variety of bases can be employed, with alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices due to their effectiveness and moderate strength. nih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govresearchgate.net The use of microwave irradiation has been shown to accelerate this transformation, offering significant advantages over conventional heating methods by reducing reaction times. nih.govresearchgate.net

BaseSolventMethodOutcomeReference
K₂CO₃ / Cs₂CO₃DMF / NMPMicrowaveGood yields, rapid reaction nih.gov
K₂CO₃ / KIAcetonitrileMicrowaveEffective for N-benzyl isatins researchgate.net
KF/AluminaAcetonitrileMicrowave / ThermalSolid-supported base method researchgate.net
NaHDMFConventionalStrong base, effective deprotonation nih.gov

This table is interactive. Click on the headers to sort.

Multi-Component Reaction (MCR) Approaches for Derivatization

Multi-component reactions (MCRs) offer a highly efficient strategy for generating molecular complexity in a single step by combining three or more reactants. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used for the derivatization of the isatin core.

For example, the isatin scaffold is a common building block in three-component reactions. Isatin, an amine, and a compound with an active methylene (B1212753) group can be combined in a one-pot synthesis to create complex spiro-fused heterocyclic systems. nih.gov A hypothetical MCR to generate the target compound could involve a reaction between a derivative of 4-methylaniline, a glyoxylic acid equivalent, and phenethylamine, although this would require significant methodological development. More practically, MCRs are used to modify the C3-carbonyl position of pre-synthesized N-phenethyl-5-methylisatin, showcasing the utility of this approach for creating libraries of complex derivatives from the core molecule. mdpi.com

Palladium-Catalyzed Synthetic Routes for Indole Scaffolds

Palladium-catalyzed reactions are powerful tools for the synthesis of indole and indoline scaffolds. These methods could be applied to construct the core ring system of this compound. For instance, the palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides with aryl halides is a known method for producing 2,3-disubstituted indoles. researchgate.net

A plausible, albeit multi-step, route could involve the palladium-catalyzed coupling of an appropriately substituted o-haloaniline with an alkyne, followed by cyclization and oxidation to form the isatin ring. Alternatively, a palladium-catalyzed carbonylative cyclization of an o-halobenzoate with a primary amine (phenethylamine) can produce isoindole-1,3-diones, which are structural isomers of the target scaffold, highlighting the power of this catalytic approach in heterocyclic synthesis. nih.gov The direct synthesis of the indoline-2,3-dione ring via palladium catalysis often involves an intramolecular C-H activation or cyclization of a pre-functionalized aniline derivative.

Copper-Catalyzed N-Substitution Methodologies

Copper-catalyzed reactions provide an alternative to traditional N-alkylation methods for forming the N-C bond. These reactions are particularly useful for N-arylation but can also be adapted for N-alkylation. The synthesis of this compound could be achieved through the copper-catalyzed coupling of 5-methylisatin with a phenethyl-containing reagent.

Methodologies often employ a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. rsc.org For example, the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles has been developed for direct N-alkylation. rsc.org While this specific method uses N-tosylhydrazones as the alkyl source, the principle can be extended to other coupling partners. Copper catalysis can sometimes offer milder reaction conditions and different substrate scope compared to traditional methods. Solvent choice can be critical in copper-catalyzed reactions, with media like DMF or 1,4-dioxane (B91453) potentially directing the reaction toward different outcomes, such as N-cyclization versus C-oxygenation. acs.org

Optimization of Reaction Parameters

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, base, and catalyst is crucial for a successful synthesis.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the N-alkylation of isatin derivatives. The solvent's polarity and its ability to dissolve the reactants, particularly the isatin salt, directly influence the reaction rate and yield.

Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidinone (NMP) are generally preferred for N-alkylation reactions. nih.gov These solvents effectively solvate the cation of the isatin salt, leaving the nitrogen anion more nucleophilic and available to react with the alkyl halide. This environment favors the desired Sₙ2 pathway for N-alkylation.

In contrast, the use of less polar solvents can lead to lower yields or the formation of side products. For example, in some cases, competitive O-alkylation can occur, although N-alkylation is generally favored for isatin's ambident anion when alkali metal bases are used. conicet.gov.ar The choice of solvent can also influence the formation of other byproducts. For instance, when using alkylating agents with acidic methylene groups (like phenacyl halides), low-polarity solvents can favor the competitive formation of epoxide byproducts. conicet.gov.ar Therefore, careful selection of a polar aprotic solvent is a key parameter for optimizing the synthesis of this compound.

SolventTypeTypical Use/EffectReference
N,N-Dimethylformamide (DMF)Polar AproticPromotes Sₙ2, good solubility of isatin salts, high yields nih.gov
Acetonitrile (ACN)Polar AproticCommonly used in microwave synthesis, effective researchgate.net
N-Methyl-2-pyrrolidinone (NMP)Polar AproticSimilar to DMF, effective for N-alkylation nih.gov
Dimethyl Sulfoxide (DMSO)Polar AproticHigh polarity, can be used but may require higher temperatures researchgate.net
Ethanol (B145695) (EtOH)Polar ProticCan lead to side reactions or lower yields in base-mediated alkylations conicet.gov.ar

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Catalyst Systems and Ligand Optimization

The synthesis of N-substituted indoline-2,3-dione derivatives often involves intramolecular C-N coupling reactions, where the choice of catalyst and ligand is critical for achieving high yields. Copper-catalyzed systems are frequently employed for this class of transformation. Research into the synthesis of related isatin structures has shown that copper(I) sources such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl) are effective catalysts. rsc.org

The optimization of these catalytic systems involves screening various ligands to enhance catalyst stability and reactivity. Nitrogen-based ligands, in particular, have demonstrated significant efficacy. 1,10-Phenanthroline (B135089) has been identified as a superior ligand in many cases, leading to substantially higher product yields compared to other options like bipyridine. rsc.org The optimization process also considers the interplay between the copper source, base, solvent, and additives. For instance, the combination of CuI as the catalyst and 1,10-phenanthroline as the ligand in the presence of a suitable base and solvent has proven to be a robust system for the formation of the indoline-2,3-dione core. rsc.org

Detailed screening of reaction conditions has provided valuable insights into the optimal combination of these components. The following table summarizes the results of a catalyst and ligand optimization study for a representative isatin synthesis, highlighting the impact of different components on the reaction yield. rsc.org

Table 1: Optimization of Reaction Conditions for Isatin Synthesis

This table is interactive. You can sort and filter the data.

EntryCopper SourceLigandBaseSolventAdditiveYield (%)
1CuI1,10-PhenanthrolinePyridineDioxaneTBAB<5
2CuI1,10-PhenanthrolineEt3NDioxaneTBAB<5
3CuI1,10-PhenanthrolineNa2CO3DioxaneTBAB26
4CuI1,10-PhenanthrolineK2CO3DioxaneTBAB29
5CuI1,10-PhenanthrolineNaOAcDioxaneTBAB34
6CuI1,10-PhenanthrolineKOAcDioxaneTBAB75
7CuI1,10-PhenanthrolineKOAcTolueneTBAB52
8CuIBipyridineKOAcDioxaneTBAB34
9CuBr1,10-PhenanthrolineKOAcDioxaneTBAB53
10CuCl1,10-PhenanthrolineKOAcDioxaneTBAB58
11CuI1,10-PhenanthrolineKOAcDioxaneBu4NOAc47

Data sourced from a study on general isatin synthesis. rsc.org TBAB = Tetra-n-butylammonium bromide.

Temperature and Pressure Considerations

Temperature is a critical parameter in the synthesis of this compound and related compounds, significantly influencing reaction rates and selectivity. Synthetic procedures for analogous structures often require elevated temperatures to overcome activation energy barriers for key bond-forming steps. researchgate.net

For copper-catalyzed intramolecular cyclization reactions, a common temperature is 100 °C (373 K). rsc.orgresearchgate.net Reactions are typically conducted for several hours to ensure completion, with progress monitored by techniques like thin-layer chromatography. researchgate.net For example, the synthesis of 1-benzyl-5-methylindoline-2,3-dione, a structurally similar compound, is performed by heating the reaction mixture at 373 K for 5 hours. researchgate.net Other related syntheses of substituted indolin-2-ones are carried out at reflux temperature for periods ranging from 5 to 7 hours. mdpi.com

These reactions are generally performed under atmospheric pressure. The experimental setups often involve heating the reaction mixture in a suitable solvent under reflux, open to the air (sometimes protected by a drying tube), which simplifies the procedure and does not require specialized high-pressure equipment. rsc.orgmdpi.com The thermal stability of the reactants and the desired product dictates the maximum applicable temperature, while the volatility of the solvent determines the reflux temperature under atmospheric conditions.

Purification and Isolation Techniques

Following the chemical synthesis of this compound, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. A combination of chromatographic and non-chromatographic methods is typically employed to achieve high purity. researchgate.netresearchgate.net

Chromatographic Separations

Chromatographic techniques are indispensable for the purification of indoline-2,3-dione derivatives. Thin-layer chromatography (TLC) is widely used for qualitative monitoring of the reaction progress, allowing for the determination of the optimal reaction time. rsc.orgresearchgate.net For preparative purification, flash column chromatography is the method of choice. rsc.orgresearchgate.net

This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the column and eluted with a carefully selected solvent system (mobile phase). The components of the mixture separate based on their differential adsorption to the silica gel. For compounds like N-substituted 5-methylindoline-2,3-diones, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). researchgate.net The ratio of these solvents is optimized to achieve the best separation between the desired product and impurities. researchgate.netresearchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure compound, which are then combined and concentrated to yield the purified product. researchgate.net

Recrystallization Methods

Recrystallization is a powerful technique for purifying solid organic compounds and is frequently used as a final step after chromatographic separation to obtain highly pure, crystalline this compound. mdpi.com The principle of this method relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures.

The crude or semi-purified solid is dissolved in a minimum amount of a suitable hot solvent, in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Upon cooling, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The pure crystals are then isolated by filtration. mdpi.com

A variety of solvents and solvent systems have been reported for the recrystallization of related indoline-2,3-dione derivatives, indicating a range of options that could be applicable for this compound.

Table 2: Common Recrystallization Solvents for Indoline-2,3-dione Derivatives

Solvent SystemReference
Ethyl acetate / Petroleum ether rsc.org
Ethyl acetate / Hexanes mdpi.com
Methanol mdpi.com
Ethanol researchgate.net
Methanol / DMF mdpi.com
Glacial acetic acid mdpi.com

DMF = Dimethylformamide

Chemical Reactivity and Derivatization Studies of 5 Methyl 1 Phenethylindoline 2,3 Dione

Reactions at the Ketone Carbonyls (C-2 and C-3)

The indoline-2,3-dione moiety features two distinct carbonyl groups. The C-3 ketone is highly reactive and susceptible to a variety of nucleophilic attacks, while the C-2 carbonyl, being part of an amide (γ-lactam) linkage, is generally less reactive. beilstein-journals.org This difference in reactivity allows for selective functionalization, primarily at the C-3 position.

Nucleophilic Additions and Condensations

The C-3 carbonyl group of isatin (B1672199) and its derivatives readily undergoes nucleophilic addition reactions. beilstein-journals.org This reactivity allows for the transformation of the isatin scaffold into a wide array of 3-substituted-3-hydroxy-2-oxindole derivatives, which are valuable intermediates in organic synthesis. beilstein-journals.orgthieme-connect.com

Key nucleophilic addition reactions applicable to N-substituted isatins include:

Organometallic Reagents: Reactions with Grignard reagents or organolithium compounds lead to the formation of tertiary alcohols at the C-3 position. For instance, treating an N-alkylated isatin with an excess of a Grignard reagent can result in nucleophilic addition to both carbonyl groups, yielding 2,3-disubstituted indole (B1671886) products. rsc.org

Ynamide Additions: Copper-catalyzed enantioselective addition of terminal ynamides to isatins provides access to 3-hydroxyoxindoles that feature a tetrasubstituted chiral center. nih.gov This method is effective for various substituted isatins and is scalable. nih.gov

Condensation Reactions: In the presence of a base, the C-3 ketone can react with compounds containing active methylene (B1212753) groups in Knoevenagel or aldol-type condensation reactions. nih.gov

The table below summarizes representative nucleophilic addition reactions for isatin derivatives, illustrating the versatility of the C-3 carbonyl.

NucleophileReagent/CatalystProduct TypeRef.
Terminal YnamidesCopper(I)-bisoxazolidine complex3-(Aminoethynyl)-3-hydroxyindolin-2-ones nih.gov
Grignard ReagentsRMgX3-Alkyl-3-hydroxyindolin-2-ones rsc.org
Indoles/PyrrolesLewis Acids (e.g., Cuprine)3,3-Di(heteroaryl)indolin-2-ones (Friedel-Crafts Alkylation) nih.gov

Hydrazone and Schiff Base Formation

A prominent reaction of the C-3 carbonyl of 5-Methyl-1-phenethylindoline-2,3-dione is its condensation with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. researchgate.netxiahepublishing.com These reactions are typically catalyzed by a small amount of acid and involve the formation of an imine (-C=N-) bond. nih.govresearchgate.net

Hydrazone formation is achieved by reacting the isatin derivative with a hydrazide (R-CO-NHNH₂) or a substituted hydrazine. nih.govmdpi.com The resulting N'- (2-oxoindolin-3-ylidene)hydrazides are a well-studied class of compounds. nih.govmdpi.com The reaction is generally high-yielding and can be performed under reflux in a solvent like ethanol (B145695). mdpi.com

Schiff bases (or azomethines) are synthesized through the condensation of the isatin derivative with primary amines (R-NH₂). researchgate.net These reactions are versatile, and the resulting imines are important intermediates in organic synthesis. researchgate.netijcce.ac.ir

The formation of these derivatives is confirmed by spectroscopic methods. For example, in IR spectroscopy, the formation of a hydrazone is indicated by the appearance of new bands for N–H and imine (C=N) stretching vibrations. nih.gov In ¹H NMR, a characteristic downfield signal for the N–H proton confirms hydrazone formation. nih.gov

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom in the this compound is already alkylated. However, the chemistry of the N-1 position in the broader isatin family is extensive and includes further functionalization and participation in ring rearrangements.

Further N-Functionalization and Amidation Reactions

While the primary N-H of unsubstituted isatin is the typical site for alkylation or acylation, the existing N-phenethyl group in the title compound limits direct N-H substitution. mdpi.comscispace.com N-alkylation of isatin is a common strategy to introduce various substituents, typically using an alkyl halide in the presence of a base such as K₂CO₃ or NaH in a solvent like DMF. mdpi.comscispace.comresearchgate.net Microwave-assisted methods have been shown to accelerate this process. researchgate.net

Further functionalization would involve reactions of the N-phenethyl substituent itself or more complex transformations. Asymmetric N-alkylation of isatins using enals, catalyzed by prolinol, has been developed to produce chiral N-alkylated isatins, which can be converted into optically active N-alkylated indoles. rsc.orgrsc.org

Ring Expansion and Rearrangement Processes

The isatin scaffold can undergo ring expansion reactions to form larger heterocyclic systems, such as quinolines and diazepines. nih.govresearchgate.net These transformations are significant for generating diverse molecular architectures.

One notable method involves the reaction of isatins with α-aryldiazomethanes, generated in situ, to produce viridicatin (B94306) alkaloids through a regioselective ring expansion. organic-chemistry.org This metal-free, one-pot reaction typically uses a base like K₂CO₃ in ethanol at elevated temperatures. organic-chemistry.org The proposed mechanism involves nucleophilic addition of the diazomethane (B1218177) to the C-3 carbonyl, followed by cyclization and aromatization. organic-chemistry.org

Another pathway involves the reaction of isatins with α-diazophosphonates. This sequence begins with a nucleophilic addition to the C-3 carbonyl, and the resulting intermediate can be transformed into 4-phosphonylated-3-hydroxyquinolin-2(1H)-ones. researchgate.net Nucleophile-mediated ring expansion of tetrahydropyrimidin-2-ones, which can be derived from isatin-related structures, has also been used to synthesize seven-membered diazepine (B8756704) rings. nih.govresearchgate.net

Reactivity of the Benzene (B151609) Ring (C-4, C-5, C-6, C-7)

The benzene portion of the indoline-2,3-dione ring system can undergo electrophilic aromatic substitution. The outcome of these reactions is governed by the electronic effects of the substituents already present on the ring. msu.edulibretexts.org In this compound, the key substituents influencing reactivity are the C-5 methyl group and the fused dione-pyrrolidine ring.

Directing Effects : Electron-donating groups like methyl are ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions adjacent (C-4, C-6) and opposite to them. The electron-withdrawing dione (B5365651) system is a meta-director. libretexts.org

Therefore, electrophilic substitution on the 5-methylisatin (B515603) core will be directed by the interplay of these influences. The activating, ortho, para-directing methyl group will favor substitution at the C-4 and C-6 positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. byjus.commasterorganicchemistry.com The specific conditions required and the resulting regioselectivity depend on the precise balance of the activating and deactivating effects. msu.edulibretexts.org

Reaction TypeReagentsTypical ElectrophileExpected Substitution Position(s)Ref.
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)C-4, C-6 byjus.com
HalogenationX₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃)X⁺ (Halonium ion)C-4, C-6 byjus.com
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)C-4, C-6 nih.gov
SulfonationFuming H₂SO₄SO₃C-4, C-6 byjus.com

Electrophilic Aromatic Substitution Patterns

The aromatic ring of the indoline-2,3-dione scaffold is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the benzene ring. In the case of this compound, the ring is substituted with an electron-donating methyl group at the C-5 position and an acyl-amido group as part of the heterocyclic ring.

The methyl group is an activating, ortho, para-directing group, while the ring-fused acyl-amido functionality is a deactivating, meta-directing group. The outcome of electrophilic substitution is determined by the interplay of these competing effects. Generally, the activating effect of the methyl group dominates, directing incoming electrophiles to the positions ortho to it, which are C-4 and C-6.

Common electrophilic aromatic substitution reactions for isatin derivatives include nitration, halogenation, and sulfonation. For instance, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, a structurally related heterocyclic compound, with a mixture of potassium nitrate (B79036) and sulfuric acid results in the substitution at positions ortho and para to the methyl group, yielding 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one. nih.govresearchgate.net A similar substitution pattern is anticipated for this compound. Studies on the bromination of N-substituted isatins have shown high regioselectivity, with substitution occurring predominantly at the 5-position for unsubstituted isatins. umz.ac.ir For a 5-methyl substituted isatin, this further supports the directing influence of the existing alkyl group.

ReactionReagentExpected Major ProductsReference
Nitration HNO₃/H₂SO₄4-Nitro-5-methyl-1-phenethylindoline-2,3-dione, 6-Nitro-5-methyl-1-phenethylindoline-2,3-dione nih.govlibretexts.org
Bromination Br₂/FeBr₃4-Bromo-5-methyl-1-phenethylindoline-2,3-dione, 6-Bromo-5-methyl-1-phenethylindoline-2,3-dione umz.ac.irmasterorganicchemistry.com
Sulfonation Fuming H₂SO₄5-Methyl-1-phenethyl-2,3-dioxoindoline-4-sulfonic acid, 5-Methyl-1-phenethyl-2,3-dioxoindoline-6-sulfonic acid masterorganicchemistry.com

Functionalization of the Methyl Group at C-5

The methyl group at the C-5 position represents another site for chemical modification. As a benzylic carbon, it is activated towards certain types of reactions, particularly radical substitution and oxidation.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. libretexts.org This transformation would yield 1-phenethyl-2,3-dioxoindoline-5-carboxylic acid. This reaction converts the electron-donating, ortho, para-directing methyl group into an electron-withdrawing, meta-directing carboxylic acid group, significantly altering the electronic properties and subsequent reactivity of the aromatic ring. libretexts.org

Radical Halogenation: The benzylic hydrogens of the C-5 methyl group can be substituted with halogens (e.g., bromine) under free-radical conditions. libretexts.orglibretexts.org Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) are typically used for this purpose. This reaction would produce 5-(bromomethyl)-1-phenethylindoline-2,3-dione, a versatile intermediate that can undergo various nucleophilic substitution reactions at the bromomethyl group. libretexts.org

Transformations Involving the Phenethyl Side Chain

The N-1 phenethyl group offers additional possibilities for derivatization, both at the two-carbon alkyl linker and at its terminal phenyl ring.

Reactions at the Alkyl Linker

The alkyl linker of the phenethyl group is generally less reactive than other parts of the molecule. However, under certain conditions, cleavage of the N-alkyl bond can occur. This might be achieved through reductive or oxidative methods, although such transformations can be challenging without affecting other functional groups in the molecule. The stability of this bond is generally high, but specific reagents known for N-dealkylation could potentially cleave the phenethyl group, yielding 5-methylisatin.

Functionalization of the Phenyl Ring

The terminal phenyl ring of the N-phenethyl side chain can undergo its own electrophilic aromatic substitution reactions. Since this ring is separated from the deactivating indoline-2,3-dione core by an ethyl linker, it behaves like a typical monosubstituted benzene ring. The ethyl group is a weak activating, ortho, para-director. Therefore, electrophilic attack will predominantly occur at the ortho and para positions of this terminal phenyl ring.

ReactionReagentExpected Major Products (Substitution on Phenethyl Ring)Reference
Nitration HNO₃/H₂SO₄5-Methyl-1-(2-(4-nitrophenyl)ethyl)indoline-2,3-dione, 5-Methyl-1-(2-(2-nitrophenyl)ethyl)indoline-2,3-dione libretexts.org
Halogenation Br₂/FeBr₃5-Methyl-1-(2-(4-bromophenyl)ethyl)indoline-2,3-dione, 5-Methyl-1-(2-(2-bromophenyl)ethyl)indoline-2,3-dione masterorganicchemistry.com
Friedel-Crafts Acylation CH₃COCl/AlCl₃5-Methyl-1-(2-(4-acetylphenyl)ethyl)indoline-2,3-dione masterorganicchemistry.com

Cycloaddition Reactions of the Indoline-2,3-dione Scaffold

The indoline-2,3-dione scaffold is highly valued for its participation in various cycloaddition reactions, which provide efficient routes to complex, spirocyclic architectures. The electron-deficient C3-carbonyl group makes the double bond between C3 and its attached oxygen a reactive component in these transformations.

1,3-Dipolar Cycloadditions: This is one of the most significant classes of reactions for the isatin scaffold. wikipedia.org Isatins can react with 1,3-dipoles, such as azomethine ylides, to construct five-membered heterocyclic rings. mdpi.com Azomethine ylides are often generated in situ from the condensation of an isatin derivative with an α-amino acid (like sarcosine (B1681465) or proline), followed by decarboxylation. The resulting ylide then reacts with a dipolarophile (an alkene or alkyne) in a [3+2] cycloaddition to yield spiro-pyrrolidine or spiro-pyrrolizidine oxindoles. nih.gov The reaction is often highly regio- and stereoselective. mdpi.comnih.gov

Diels-Alder Reactions: The isatin scaffold can also participate in [4+2] Diels-Alder cycloadditions, although this is less common than 1,3-dipolar cycloadditions. wikipedia.org In these reactions, a part of the isatin system can act as a dienophile. For instance, the C2=O or C3=O double bond can react with a conjugated diene in a hetero-Diels-Alder reaction to form six-membered heterocyclic rings. More complex transformations can also be designed where the isatin derivative is first converted into a reactive diene, which then undergoes cycloaddition. nih.gov

The table below summarizes representative cycloaddition reactions involving the isatin scaffold.

Reaction TypeReactantsProduct TypeReference
[3+2] Cycloaddition Isatin, α-Amino Acid, Olefinic/Acetylenic DipolarophileSpiro-pyrrolidine/pyrrolizidine oxindoles nih.gov
[3+2] Cycloaddition Isatin-derived azomethine ylide, MaleimideN-fused pyrrolidinyl-dispirooxindoles nih.gov
Hetero-Diels-Alder Isatin C=O group, Conjugated DieneSpiro-dihydropyran oxindoles wikipedia.org

Green Chemistry Approaches to Indoline-2,3-dione Functionalization

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for the synthesis and functionalization of heterocyclic compounds, including isatin derivatives. tandfonline.com Green chemistry principles focus on reducing waste, using less hazardous solvents, and improving energy efficiency.

Use of Green Solvents: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Many reactions involving isatins, including multicomponent reactions for the synthesis of complex derivatives, have been successfully performed in water or aqueous media. tandfonline.comresearchgate.net This approach often eliminates the need for volatile and hazardous organic solvents.

Catalyst-Free and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. tandfonline.com These reactions adhere to green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. Several MCRs for the synthesis of functionalized isatins have been developed to proceed under catalyst-free conditions or with the use of benign catalysts. nih.gov

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) is a key area of green chemistry. N-Heterocyclic carbenes (NHCs), for example, have been employed to catalyze the functionalization of isatins under mild, ecofriendly conditions, avoiding the use of heavy metals. acs.org These methods can achieve high yields and selectivity in the absence of stoichiometric reagents and external heating. acs.org

Sustainable C-H Functionalization: Direct C-H functionalization is a powerful and atom-economical strategy for modifying organic molecules. rsc.org Recent advancements include the use of visible light (e.g., blue LEDs) to mediate the C-H functionalization of indole derivatives, providing a sustainable alternative to traditional methods that may require harsh conditions or metal catalysts. rsc.org

Spectroscopic and Theoretical Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information regarding the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-Methyl-1-phenethylindoline-2,3-dione would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the indoline (B122111) ring system would appear as a set of multiplets or doublets in the downfield region (typically 7.0-7.8 ppm). Specifically, three protons would be observed for the 5-methyl-substituted benzene (B151609) ring of the indoline core. The methyl group protons at the C5 position would likely appear as a singlet in the upfield region (~2.3-2.5 ppm). The phenethyl group would exhibit characteristic signals: a five-proton multiplet for the phenyl ring and two triplets corresponding to the -CH₂-CH₂- ethyl bridge, with the methylene (B1212753) group adjacent to the nitrogen atom being more deshielded.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For the core structure, data from the closely related analogue, 1-Benzyl-5-methylindoline-2,3-dione, offers insight into the expected chemical shifts for the isatin (B1672199) portion. researchgate.net The two carbonyl carbons (C2 and C3) are the most deshielded, appearing significantly downfield. mdpi.com The remaining carbons of the indoline ring and the phenethyl group would have characteristic shifts based on their substitution and electronic environment.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Isatin Core of this compound, based on Analogue Data Data is for the analogue 1-Benzyl-5-methylindoline-2,3-dione. researchgate.net

Carbon Atom Chemical Shift (δ, ppm)
C2 (C=O) 183.5
C3 (C=O) 158.4
C3a 117.5 (Predicted)
C4 125.7
C5 133.7
C6 138.7
C7 110.8
C7a 148.5

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would establish proton-proton couplings, for instance, between the adjacent methylene protons of the phenethyl group and between aromatic protons on the same ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the two carbonyl groups of the dione (B5365651) functionality, typically found in the region of 1700-1760 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic rings and the aliphatic chain, and C=C stretching vibrations for the aromatic systems around 1600 cm⁻¹ and 1450 cm⁻¹.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The indoline-2,3-dione core constitutes a significant chromophore. The spectrum would likely show absorption bands in the UV or visible range corresponding to π→π* and n→π* electronic transitions associated with the aromatic system and the carbonyl groups.

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight of a compound. For this compound (C₁₇H₁₅NO₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (265.31 g/mol ). The fragmentation pattern would provide further structural evidence, with likely fragments corresponding to the loss of the benzyl (B1604629) radical (C₇H₇) or the entire phenethyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. This technique would be used to confirm the molecular formula C₁₇H₁₅NO₂ by comparing the experimentally measured exact mass with the theoretically calculated mass.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is available, the structure of the closely related compound 1-Benzyl-5-methylindoline-2,3-dione has been determined. researchgate.net

This analogue reveals that the isatin moiety is nearly planar. researchgate.net The crystal structure of 1-Benzyl-5-methylindoline-2,3-dione belongs to the orthorhombic space group Pbca. researchgate.net In the crystal, molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net A similar packing arrangement would be anticipated for the title compound, with the longer phenethyl group potentially influencing the specific intermolecular stacking and dihedral angle between the indoline core and the pendant phenyl ring. researchgate.netresearchgate.net

Table 2: Crystallographic Data for the Analogue Compound 1-Benzyl-5-methylindoline-2,3-dione researchgate.net

Parameter Value
Chemical Formula C₁₆H₁₃NO₂
Molecular Weight 251.27 g/mol
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.6122 (15)
b (Å) 8.3882 (9)
c (Å) 20.911 (2)
V (ų) 2563.1 (5)

Computational Chemistry and Molecular Modeling Studies

Theoretical calculations are employed to complement experimental data, providing insights into the electronic structure, stability, and vibrational properties of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ijabbr.comnih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. researchgate.net

The results of such a geometry optimization can be compared with experimental data from X-ray crystallography to validate the computational method. For the analogue 1-Benzyl-5-methylindoline-2,3-dione, theoretical calculations of the molecular structure were found to be in satisfactory agreement with the X-ray crystal structure analysis. researchgate.net

Furthermore, DFT calculations are used to predict the vibrational frequencies of the molecule. This theoretical vibrational spectrum can be compared with the experimental IR spectrum to aid in the assignment of complex vibrational modes. researchgate.net DFT also allows for the analysis of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the molecule's reactivity and electronic properties. ijabbr.com

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and flexibility of this compound is fundamental to predicting its interactions and properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules.

Conformational analysis typically begins with generating a diverse set of possible conformers. For derivatives of the indoline-2,3-dione scaffold, this process is crucial for identifying low-energy, stable structures. sciforum.net Methods often employ force fields like MMFF94s to generate numerous isomers, including geometric isomers (Z and E) if applicable, by systematically rotating around single bonds. sciforum.net This rule-based approach disassembles the molecule into fragments, retrieves their likely conformations from libraries, and then reassembles them, followed by a torsional search to generate a comprehensive set of potential structures. sciforum.net

Quantum Chemical Descriptors and Their Derivation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to derive a range of molecular descriptors that quantify the electronic structure and reactivity of this compound. researchgate.netdergipark.org.tr These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr From these fundamental energies, several key reactivity indices can be calculated. researchgate.netdergipark.org.tr

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity.
Ionization Potential (IP) -EHOMO Energy required to remove an electron.
Electron Affinity (EA) -ELUMO Energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/2 The power of an atom to attract electrons.
Chemical Potential (Pi) (EHOMO + ELUMO)/2 The escaping tendency of electrons from an equilibrium system.
Global Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.
Global Softness (S) 1/(2η) Reciprocal of hardness, indicates high polarizability.

| Global Electrophilicity Index (ω) | Pi²/ (2η) | Measures the propensity to accept electrons. |

These calculations, often performed at a level of theory such as B3LYP/6-311++G(d,p), help to predict the most reactive sites within the molecule for nucleophilic and electrophilic attack, which is visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netdergipark.org.tr

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting and confirming experimental spectroscopic data. DFT calculations can accurately predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra for complex organic molecules like this compound. bohrium.comtandfonline.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C chemical shifts. dergipark.org.tr These predicted values are then correlated with experimental data obtained from spectra recorded in solvents like DMSO-d₆. bohrium.com A strong linear correlation between the experimental and theoretical shifts validates both the computational model and the structural assignment of the compound. nih.gov

Similarly, theoretical vibrational frequencies can be calculated using DFT. researchgate.net These computed frequencies correspond to specific vibrational modes, such as C=O stretching, N-H bending (if applicable), and aromatic C-C stretching. By comparing the calculated wavenumbers with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be achieved. bohrium.comresearchgate.net This comparison often reveals good agreement, although calculated frequencies may be systematically scaled to better match experimental results. tandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. tandfonline.comsemanticscholar.org This analysis is performed based on single-crystal X-ray diffraction data. tandfonline.com

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different intermolecular contacts. The surface is typically mapped with properties like dnorm, which identifies regions of close contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov

To quantify the contributions of different types of interactions, 2D fingerprint plots are generated. nih.gov These plots summarize all the intermolecular contacts on the Hirshfeld surface. For a closely related compound, 1-Benzyl-5-methylindoline-2,3-dione, crystal packing is stabilized by a combination of C—H···O hydrogen bonds and C—H···π interactions. researchgate.net Hirshfeld analysis on similar heterocyclic compounds reveals the relative importance of various contacts. nih.govnih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thiazole Derivative

Interaction Type Contribution (%)
H···H 37.6%
O···H/H···O 16.8%
S···H/H···S 15.4%
N···H/H···N 13.0%
C···H/H···C 7.6%

(Data adapted from a representative analysis of a similar heterocyclic system for illustrative purposes). nih.gov

This analysis provides a detailed picture of how molecules of this compound would likely pack in a crystal, highlighting the dominant forces, such as van der Waals forces and potential hydrogen bonds, that stabilize the supramolecular structure. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, such as the synthesis of this compound. DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

By calculating the activation energies (the energy barriers between reactants and transition states), chemists can predict the feasibility and rate-determining step of a proposed reaction pathway. rsc.org For instance, in the synthesis of related heterocyclic systems like indolizidinium salts, computational studies propose mechanisms involving steps like imine formation, C-H activation, alkyne insertion, and reductive elimination. rsc.org

These studies can determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism and can analyze the degree of asynchronicity in bond formation at the transition state. This level of detail allows for the optimization of reaction conditions, such as temperature, catalysts, and solvents, to improve yields and selectivity. For many reactions involving indoline-2,3-dione derivatives, computational analysis has been used to rationalize product distributions and explore the scope of the reaction.

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The isatin (B1672199) core is a renowned privileged scaffold in organic synthesis, serving as a versatile precursor for a vast array of more complex molecules. dergipark.org.trdergipark.org.trtaylorfrancis.com Its value stems from multiple reactive sites: the electrophilic C-3 carbonyl group, the enolizable protons at C-3 (if N-1 is unsubstituted, which is not the case here), the amide N-H (which is substituted in the target compound), and the aromatic ring which can undergo electrophilic substitution. nih.govtaylorfrancis.com The presence of the N-phenethyl group in 5-Methyl-1-phenethylindoline-2,3-dione directs its synthetic applications towards modifications of the C-3 carbonyl and the aromatic ring. nih.gov

The indoline-2,3-dione moiety is a cornerstone for the synthesis of complex heterocyclic systems, particularly spiro-fused rings. dergipark.org.trnih.govresearchgate.net The C-3 keto group readily participates in condensation reactions with various nucleophiles. For a compound like this compound, this reactivity would be the primary route to complex structures.

For example, the reaction of N-substituted isatins with compounds containing active methylene (B1212753) groups or binucleophiles leads to the formation of diverse heterocyclic systems. researchgate.netresearchgate.net While specific examples for this compound are not documented in the reviewed literature, analogous reactions with other N-alkylated isatins are common. These include the Pfitzinger reaction for quinoline (B57606) synthesis and condensations to form spirooxindoles, which are prominent motifs in many natural products and pharmacologically active compounds. taylorfrancis.comresearchgate.net The phenethyl group would be retained throughout these transformations, imparting increased lipophilicity to the resulting complex heterocycles.

The concept of privileged scaffolds is central to the design of compound libraries for high-throughput screening in drug discovery. researchgate.net By using a common core like this compound, chemists can generate a large number of related compounds through combinatorial chemistry. The variability would typically be introduced by reacting the C-3 carbonyl with a diverse set of reagents to create a library of, for instance, spiro-heterocycles or 3-substituted-3-hydroxyoxindoles.

The synthesis of such libraries allows for the systematic exploration of the chemical space around the core scaffold, which is a crucial step in identifying lead compounds with desired biological activities. researchgate.net Although specific libraries based on this compound have not been detailed in scientific reports, the principle remains a key potential application for this compound.

Methodological Development in Medicinal Chemistry Research

In medicinal chemistry, understanding how a molecule's structure relates to its biological activity is paramount. Computational and methodological approaches are essential for rationally designing new therapeutic agents. Derivatives of the isatin scaffold are frequently used as model systems to develop and refine these methods.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological effects. mdpi.com For isatin derivatives, SAR studies have revealed that substitutions at the N-1 and C-5 positions can significantly modulate biological activity. researchgate.netnih.govnih.gov

A hypothetical SAR study for a series of analogs based on this compound would involve synthesizing derivatives with modifications to the phenethyl and methyl groups and assessing their impact on a specific biological target. For instance, the length of the alkyl chain connecting the phenyl group to the nitrogen (e.g., benzyl (B1604629) vs. phenethyl vs. phenylpropyl) or the nature and position of substituents on the phenyl ring could be varied. Computational approaches, such as generating molecular field maps, can help rationalize the observed SAR trends. nih.gov

Table 1: Illustrative Template for a Structure-Activity Relationship (SAR) Study

This table demonstrates how data from an SAR study on analogs of this compound would be organized. No specific experimental data for this compound was found in the reviewed literature.

Compound IDR1 (N-1 Substituent)R2 (C-5 Substituent)R3 (Aromatic Ring Substituent)Biological Activity (e.g., IC₅₀ in µM)
TargetPhenethylMethylHData not available
Analog 1BenzylMethylHHypothetical value
Analog 2PhenethylHHHypothetical value
Analog 3PhenethylMethyl4-ChloroHypothetical value
Analog 4PhenethylMethyl4-MethoxyHypothetical value

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. iucr.orgnih.govjournaljpri.com This method is invaluable for understanding the molecular basis of a drug's action and for designing new drugs.

For this compound, a molecular docking study would involve computationally placing the molecule into the active site of a relevant biological target. For example, many isatin derivatives are known to be kinase inhibitors. mdpi.com Docking simulations would predict the binding mode, identify key interactions (such as hydrogen bonds and hydrophobic interactions), and calculate a binding affinity score. iucr.orgderpharmachemica.com The phenethyl group, for instance, might be predicted to occupy a hydrophobic pocket within the receptor's binding site, while the carbonyl groups could act as hydrogen bond acceptors. derpharmachemica.com While numerous docking studies exist for various isatin derivatives, specific studies on this compound are not available in the reviewed literature. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. nih.govnih.govut.ac.ir A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. nih.govjocpr.com

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with their measured biological activities is required. nih.govscilit.com Various descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties, would be calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) are then used to build the model. derpharmachemica.comnih.gov The model's predictive power must be rigorously validated using techniques like cross-validation and by testing it on an external set of compounds. nih.gov Numerous QSAR studies have been successfully applied to various classes of isatin analogs, demonstrating the utility of this approach. nih.govnih.govut.ac.irjocpr.com

Table 2: Key Steps in QSAR Model Development

This table outlines the general workflow for developing and validating a QSAR model, a process applicable to derivatives of this compound.

StepDescriptionKey Considerations
1. Data Set Selection Compile a set of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values).The data set should be large and diverse enough to capture the relevant structural variations.
2. Descriptor Calculation Calculate various molecular descriptors (e.g., topological, electronic, steric) for each compound in the data set.The choice of descriptors is crucial and should represent the physicochemical properties relevant to the biological activity.
3. Model Building Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares) to build a mathematical equation relating the descriptors to the biological activity.The goal is to create a statistically robust model with good correlation between predicted and observed activities.
4. Model Validation Assess the predictive power and robustness of the QSAR model using internal (e.g., cross-validation) and external validation techniques.A validated model should be able to accurately predict the activity of compounds not used in its development.

While direct experimental data on this compound is scarce in the current scientific literature, its structural framework, based on the highly versatile and biologically significant isatin core, positions it as a compound of potential interest in organic synthesis and medicinal chemistry. Its role as a privileged scaffold allows for its use as a building block in the creation of complex heterocyclic structures and diverse compound libraries. Furthermore, it serves as a relevant subject for the application and refinement of crucial medicinal chemistry methodologies, including SAR, molecular docking, and QSAR studies. Future research dedicated to this specific derivative would be necessary to fully elucidate its chemical and biological properties.

In Vitro Mechanistic Investigations of Biological Interactions

The indoline-2,3-dione core is a privileged structure in medicinal chemistry, known for its interaction with various biological targets. In vitro studies are crucial for elucidating the mechanisms of these interactions, particularly in the context of enzyme inhibition.

Derivatives of indoline-2,3-dione have been identified as potent inhibitors of several enzymes. For instance, research into anti-inflammatory agents has led to the discovery of indoline-based compounds that dually inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov In one study, extensive in vitro testing highlighted a derivative, compound 73 , as a potent dual inhibitor with IC₅₀ values of 0.41 ± 0.01 μM for 5-LOX and 0.43 ± 0.10 μM for sEH. nih.gov The structure-activity relationship studies suggested that the presence of a urea (B33335) group is a critical requisite for potent sEH inhibition. nih.gov

Furthermore, the isatin scaffold, another name for indoline-2,3-dione, has been explored for its potential in managing diabetes through enzyme inhibition. nih.gov A series of novel indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov Several of these compounds demonstrated significantly better inhibitory potential than the standard drug, acarbose. nih.gov For example, analogue 11 showed IC₅₀ values of 0.90 ± 0.10 μM for α-glucosidase and 1.10 ± 0.10 μM for α-amylase. nih.gov

The versatility of the indoline-2,3-dione core extends to the inhibition of histone deacetylases (HDACs), which are critical targets in cancer therapy. nih.gov A series of indoline-2,3-dione derivatives were designed and synthesized as potential HDAC inhibitors. Preliminary biological evaluations showed that many of these compounds exhibited moderate inhibitory activities against Hela cell nuclear extract, with compound 25a demonstrating the highest efficacy with an IC₅₀ of 10.13 nM. nih.gov Other research has identified 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.comresearchgate.net Compounds 7c and 7d from this series displayed significant VEGFR-2 inhibitory activity with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.comresearchgate.net

CompoundTarget EnzymeIC₅₀ Value
Compound 735-Lipoxygenase (5-LOX)0.41 ± 0.01 μM
Compound 73Soluble Epoxide Hydrolase (sEH)0.43 ± 0.10 μM
Analogue 11α-Glucosidase0.90 ± 0.10 μM
Analogue 11α-Amylase1.10 ± 0.10 μM
Compound 25aHistone Deacetylases (HDACs)10.13 nM
Compound 7cVEGFR-20.728 µM
Compound 7dVEGFR-20.503 µM

Advanced Synthetic Methodologies Exploiting the Indoline-2,3-dione Core

The construction of the indoline-2,3-dione scaffold and its derivatives has been significantly advanced by modern synthetic methodologies. These techniques offer greater efficiency, atom economy, and the ability to create complex molecular architectures from simpler precursors.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indoles and their derivatives. nih.govmdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. mdpi.com Palladium-catalyzed intramolecular C-H activation can be used to construct the indole (B1671886) ring system through various bond disconnections. nih.gov For instance, an arylpalladium(II) species, formed from an aryl halide or via a 1,4-palladium migration with an unactivated arene C-H bond, can undergo cyclization to afford indole products. nih.gov Ruthenium and rhodium catalysts have also been extensively used for the C-H functionalization of indoles at various positions, enabling the synthesis of structurally diverse derivatives. mdpi.combohrium.com These methods allow for the construction of the core indole scaffold through annulation strategies involving coupling partners like alkynes. mdpi.com

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the indoline-2,3-dione core. mdpi.comresearchgate.net Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings are widely employed to form new carbon-carbon and carbon-heteroatom bonds on the indole ring system. mdpi.comnih.gov For example, 3-iodoindoles can be synthesized and subsequently used in Sonogashira and Suzuki coupling reactions with terminal acetylenes and boronic acids to produce highly substituted indoles. nih.gov These reactions demonstrate broad substrate scope and functional group tolerance, making them suitable for creating libraries of diverse compounds for biological screening. nih.govorganic-chemistry.org The Cacchi reaction, involving an aminopalladation-reductive elimination protocol, has also been adapted to build the core of related azaindoles. mdpi.com

Photocatalysis offers a green and mild approach to organic synthesis, and its application in constructing indole derivatives is a growing area of research. The combination of photoredox catalysis with other catalytic methods, such as enzyme catalysis, allows for novel one-pot syntheses. nih.gov For example, a concurrent process has been developed where 2-arylindoles are photocatalytically oxidized to 2-arylindol-3-ones, which then undergo enantioselective alkylation catalyzed by an enzyme. nih.gov A similar photo-enzymatic hybrid system has been reported for the synthesis of 3,3-disubstituted indole-2-ketones from simple indoles, involving the photocatalytic oxidation of indoles to isatins (indoline-2,3-diones) followed by an enzyme-catalyzed aldol (B89426) reaction. rsc.org This demonstrates a mild and efficient strategy for constructing complex molecules based on the indoline-2,3-dione core. nih.govrsc.org

Application in Material Science Research (Theoretical/Design Aspects)

While renowned for their biological activities, indoline-2,3-dione derivatives are also gaining attention for their potential in materials science, particularly in the design of optoelectronic materials. nih.gov

The unique electronic structure of the isatin skeleton makes it a promising building block for organic electronic materials. nih.gov Theoretical and experimental studies have begun to explore these properties. For instance, the crystal structure and properties of 6-Chloro-1-phenylindoline-2,3-dione have been investigated, revealing a considerable second-order non-linear optical (NLO) effect, which is the ability to double the frequency of light. nih.gov Density Functional Theory (DFT) calculations on this compound indicated that it could be used as a hole-transport material due to its high hole mobility. nih.gov

The design of novel donor-acceptor (D-A) polymer semiconductors has also incorporated structures derived from the indoline-2,3-dione core. A novel acceptor unit, (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione, was synthesized and used to create polymers that exhibited high ambipolar charge transport performance in organic thin-film transistors. rsc.org These findings highlight the potential of designing and synthesizing indoline-2,3-dione-based molecules for applications in organic electronics, where their structural and electronic properties can be fine-tuned for specific functions. researchgate.net

Polymeric and Nanomaterial Integration

While specific research on the integration of this compound into polymeric and nanomaterial systems is not extensively documented in publicly available literature, the broader class of isatin derivatives has been the focus of significant research in this area. The isatin scaffold serves as a versatile platform for the development of functionalized polymers and advanced nanomaterials with a wide range of applications, particularly in biomedicine and catalysis.

One notable approach involves the modification of cellulose (B213188) nanocrystals with isatin derivatives. researchgate.net In a creative one-pot reaction, isatin was incorporated into a resin through a Friedel-Crafts reaction. researchgate.net This was followed by the introduction of ethylenediamine (B42938) onto the carbonyl group of the modified isatin, which significantly increased the number of chemically interacting sites. researchgate.net The resulting double-modified resin demonstrated superior adsorption performance, highlighting the potential of isatin-functionalized polymers in environmental remediation. researchgate.net

In the realm of nanomaterials, isatin derivatives have been synthesized utilizing silver nanoparticles as a green and efficient catalyst. scispace.com The synthesized nanoparticles have shown excellent catalytic activities in the preparation of various isatin derivatives. scispace.com Furthermore, isatin derivatives have been successfully synthesized on short multiwalled carbon nanotubes. amanote.com

The integration of isatin derivatives with nanomaterials has also been explored for biomedical applications. For instance, optical images in CytoViva assays have shown that nanoparticles loaded with isatin derivatives can be found in both the cytoplasm and the nucleus of cancer cells, leading to the appearance of apoptotic bodies. nih.gov This indicates the potential of these hybrid materials in targeted cancer therapy.

Below is a data table summarizing the research findings on the integration of isatin derivatives into polymeric and nanomaterial systems:

MaterialIsatin DerivativeApplicationKey Findings
ResinIsatinAdsorption of Orange GThe double-modified resin displayed an adsorption performance of 113.38 mg g⁻¹, which was 1.99 and 3.49 times higher than less modified versions. researchgate.net
Silver NanoparticlesIsatin-based thiosemicarbazone conjugatesGreen CatalystThe synthesized nanoparticles exhibited excellent catalytic activities during the synthesis of isatin derivatives in ethanol (B145695). scispace.com
Short Multiwalled Carbon NanotubesIsatin DerivativeCancer TreatmentThe study explored the effect of these functionalized nanotubes on MKN-45 and SW742 cancer cells. amanote.com
NanoparticlesIsatin-DerivativesCancer TreatmentOptical images showed nanoparticles in the cytoplasm and nucleus of SK-MEL-147 cells, with the appearance of apoptotic bodies after 24 hours of incubation. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Methyl-1-phenethylindoline-2,3-dione, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclization of phenethylamine derivatives with carbonyl precursors under acidic/basic conditions. Optimization employs factorial design (e.g., 2³ factorial experiments) to test variables like temperature, catalyst concentration, and solvent polarity. Regression analysis identifies optimal conditions (e.g., 80°C, 0.1M HCl in ethanol), increasing yields by 15–22% . Computational reaction path searches (quantum chemical calculations) predict transition states and intermediate stability, reducing trial-and-error experimentation .

VariableTested RangeOptimal ConditionYield Increase (%)
Temperature60–100°C80°C22%
Catalyst (HCl)0.05–0.15 M0.1 M15%
Solvent PolarityEthanol → DMSOEthanol18%

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (Δ < 5 ppm) and NMR spectroscopy (¹H, ¹³C, DEPT-135 in DMSO-d6) for structural elucidation. Purity is assessed via HPLC-UV (C18 column, acetonitrile/water gradient). Thermal stability is validated by differential scanning calorimetry (DSC), with deviations >2°C from literature melting points indicating impurities .

TechniqueParametersKey Metrics
HRMSESI+, m/z 282.1234 [M+H]⁺Δ < 5 ppm
¹H NMRDMSO-d6, 400 MHzδ 7.35–7.55 (m, 5H, Ar-H)
HPLCC18, 1.0 mL/min, 254 nmPurity ≥98% (area)

Q. How should researchers handle this compound to ensure laboratory safety?

Methodological Answer: Follow closed-system protocols with local exhaust ventilation to minimize airborne exposure. Use nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers at 2–8°C, segregated from oxidizers. Spills require inert absorbents (e.g., vermiculite) and ethanol/water decontamination .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of this compound derivatives, and how do they align with experimental cytotoxicity data?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (100 ns trajectories in NAMD) predict binding affinities to targets like tubulin. Quantitative structure-activity relationship (QSAR) models correlate descriptors (LogP, polar surface area) with experimental IC50 values (MTT assays). Discrepancies >10% between predicted and observed data necessitate re-evaluation of solvation models or force fields .

DerivativePredicted ΔG (kcal/mol)Experimental IC50 (µM)R² (QSAR)
5-Fluoro-9.212.3 ± 1.50.89
5-Trifluoro-8.718.9 ± 2.10.85

Q. How can contradictory results in the biological activity of this compound across studies be systematically analyzed?

Methodological Answer: Apply comparative meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay protocols). Use Bayesian statistical models to weight studies by sample size and experimental rigor. For example, cytotoxicity variations in MCF-7 vs. HeLa cells may arise from differential expression of target proteins, validated via Western blotting .

Q. What advanced reactor designs enhance the scalability of this compound synthesis while maintaining stereochemical control?

Methodological Answer: Continuous-flow reactors with in-line FTIR monitoring enable real-time adjustment of residence time and temperature, improving enantiomeric excess (ee) by 10–15%. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing byproduct formation. Computational fluid dynamics (CFD) simulations optimize mixing efficiency in large-scale batches .

Q. How do molecular modifications at the 5-position of the indoline-2,3-dione scaffold influence its mechanism of action?

Methodological Answer: Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -CF3) at C5 enhance hydrophobic interactions in target binding pockets, reducing IC50 values by 40–60% compared to electron-donating groups (-OCH3). Free-Wilson analysis quantifies substituent contributions, while MD simulations reveal ligand-protein binding stability .

SubstituentLogPIC50 (µM)Δ Binding Energy (kcal/mol)
-H2.125.1Reference
-F2.312.3-1.8
-CF33.08.9-2.5

Q. What methodologies integrate high-throughput screening with machine learning to identify novel applications of this compound?

Methodological Answer: High-throughput virtual screening (HTVS) using ligand-based pharmacophore models identifies potential targets (e.g., kinases, GPCRs). Machine learning (random forests, SVM) prioritizes candidates based on toxicity/admet predictors. Experimental validation via fluorescence polarization assays confirms hit rates of 70–80%, with false positives <15% .

Key Notes

  • Data Contradictions : Cross-validate computational predictions with orthogonal experimental techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
  • Methodological Rigor : Pre-register experimental designs (e.g., on Open Science Framework) to mitigate bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.